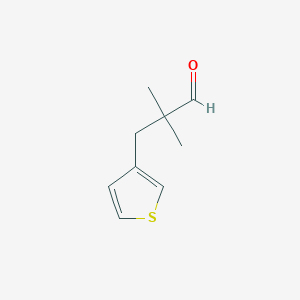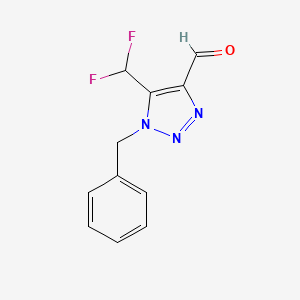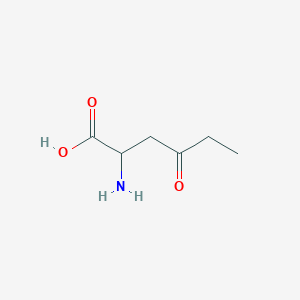![molecular formula C14H28N2O3 B13250578 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid is a compound with a complex structure that includes an amino group, a dimethylbutanamido group, and a methylhexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid involves multiple steps. One common method includes the use of appropriate solvents and compounds to achieve a straightforward and applicable synthesis. The process often involves the use of acetic anhydride and methyl tert-butyl ether to produce intermediates, followed by further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the preparation stages to avoid the use of expensive and environmentally harmful reagents and solvents. The process aims to achieve a higher yield of the product while maintaining purity and efficiency .
化学反応の分析
Types of Reactions
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
S-pregabalin: A structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid, used as an anticonvulsant drug.
Gabapentin: Another analog of gamma-aminobutyric acid, used to treat neuropathic pain and epilepsy.
Uniqueness
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid is unique due to its specific structure, which includes a dimethylbutanamido group and a methylhexanoic acid backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H28N2O3 |
|---|---|
分子量 |
272.38 g/mol |
IUPAC名 |
3-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18)/t10?,12-/m1/s1 |
InChIキー |
OIUMNIIWGQOQAH-TVKKRMFBSA-N |
異性体SMILES |
CC(C)CC(CC(=O)O)CNC(=O)[C@H](C(C)(C)C)N |
正規SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)

amine](/img/structure/B13250515.png)
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)


![3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13250525.png)


![1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol](/img/structure/B13250535.png)

![1,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13250544.png)


